4-ヒドロキシヘキサン酸

説明

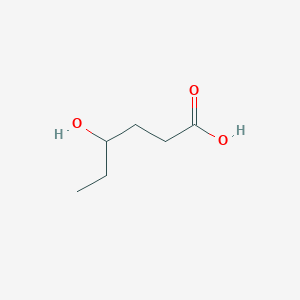

4-Hydroxyhexanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 4-Hydroxycaproate, 4-Hydroxycaproic acid, and 4-hydroxy-hexanoic acid .

Synthesis Analysis

Various aerobic Gram-negative bacteria have been analyzed for utilizing 4-Hydroxyhexanoic acid as a carbon source for growth and for synthesis of polyhydroxyalkanoic acids (PHA) . Recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4, which harbored plasmid pHP1014::E156 with the PHA-biosynthesis genes of Thiocapsa pfennigii, incorporated 4-Hydroxyhexanoic acid up to a molar fraction of 47 or 1.4%, respectively, into PHA .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyhexanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has #H bond acceptors: 3, #H bond donors: 2, and #Freely Rotating Bonds: 4 .

Physical and Chemical Properties Analysis

4-Hydroxyhexanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 280.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±6.0 kJ/mol and a flash point of 137.6±19.1 °C . The index of refraction is 1.460, and the molar refractivity is 32.9±0.3 cm3 . The polar surface area is 58 Å2, and the polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 42.6±3.0 dyne/cm, and the molar volume is 120.1±3.0 cm3 .

科学的研究の応用

ポリヒドロキシアルカノエート(PHA)の生合成

さまざまな好気性グラム陰性菌は、4-ヒドロキシヘキサン酸(4HHx)を炭素源として利用して増殖し、ポリヒドロキシアルカノエート(PHA)を合成することができます。 . これらの細菌は、4HHxを唯一の炭素源として、窒素飢餓状態下で培養した場合、4HHxをPHAに組み込むことができます。 . この発見は、調整された特性を持つ生分解性プラスチックの製造のための新しい可能性を開きます。

生分解性ポリマーの製造

4-ヒドロキシヘキサン酸は、生体医用生分解性ポリマーであるポリεカプロラクトン(PCL)の製造における重要な原料です。 . PCLは、生体適合性と生分解性があるため、医薬品送達システムや組織工学足場など、医療分野のさまざまな用途に適しており、大きな市場需要があります。 .

高価値化学物質の触媒合成

ケトンやアルデヒドのバイエル・ビリガー酸化(BVO)は、エステルやギ酸を生成することができ、これらはどちらも多くの分野で幅広く応用されています。 . この文脈では、4-ヒドロキシヘキサン酸は、触媒BVO条件によって合成することができます。 . これは、高付加価値化学物質の合成のための新しい経路を提供します。

ターポリェステルの合成

4-ヒドロキシヘキサン酸は、3-ヒドロキシ酪酸(3HB)、3-ヒドロキシヘキサン酸(3HHx)、および4HHxからなるターポリェステルに組み込むことができます。 . このターポリェステルは、4HHxを炭素源として使用した場合、特定の細菌によって合成されます。 . 得られたポリエステルは、さまざまな産業用途で役立つ可能性のある独自の特性を持っています。

生分解性プラスチックの製造

細菌によるPHAへの4-ヒドロキシヘキサン酸の組み込みは、生分解性プラスチックの製造につながる可能性があります。 . これらのプラスチックは、環境中で自然に分解することができ、従来のプラスチックと比較して環境への影響を軽減します。

微生物代謝の研究

特定の細菌が4-ヒドロキシヘキサン酸を炭素源として利用する能力は、微生物代謝に関する貴重な洞察を提供します。 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

将来の方向性

Future directions related to 4-Hydroxyhexanoic acid and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .

作用機序

Target of Action

4-Hydroxyhexanoic acid (4HHx) is primarily utilized by various aerobic Gram-negative bacteria as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The primary targets of 4HHx are the PHA-biosynthesis genes of these bacteria .

Mode of Action

4HHx interacts with its targets by being incorporated into PHA. This incorporation occurs when the cells are cultivated in the presence of 4HHx as the sole carbon source and under nitrogen starvation . The interaction results in the synthesis of a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx .

Biochemical Pathways

The biochemical pathway affected by 4HHx is the PHA biosynthesis pathway. In this pathway, 4HHx is incorporated into PHA, leading to the synthesis of a terpolyester . The downstream effects of this pathway include the accumulation of PHA in the bacteria, which can be used for the production of biodegradable polyesters .

Pharmacokinetics

It is known that 4hhx is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability.

Result of Action

The result of 4HHx’s action is the synthesis of a terpolyester consisting of 3HB, 3HHx, and 4HHx . This terpolyester is accumulated by the bacteria and can be used for the production of biodegradable polyesters .

Action Environment

The action of 4HHx is influenced by environmental factors such as the presence of 4HHx as the sole carbon source and nitrogen starvation . These conditions facilitate the incorporation of 4HHx into PHA

生化学分析

Biochemical Properties

Various aerobic Gram-negative bacteria utilize 4-Hydroxyhexanoic acid as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

4-Hydroxyhexanoic acid is incorporated into PHA by recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4

Molecular Mechanism

It is known to be incorporated into PHA if the cells are cultivated in the presence of 4-Hydroxyhexanoic acid as the sole carbon source and under nitrogen starvation .

Temporal Effects in Laboratory Settings

It is known that it can be incorporated into PHA under certain conditions .

Metabolic Pathways

4-Hydroxyhexanoic acid is involved in the synthesis of PHA in certain bacteria . The specific metabolic pathways, enzymes, and cofactors it interacts with are yet to be fully identified.

特性

IUPAC Name |

4-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKNKURIGPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

781658-18-2 | |

| Record name | Hexanoic acid, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781658-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870045 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-38-2 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

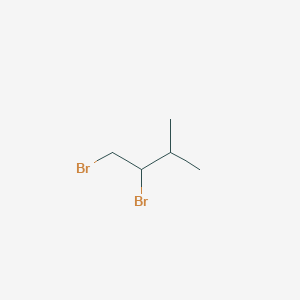

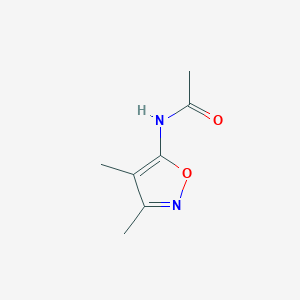

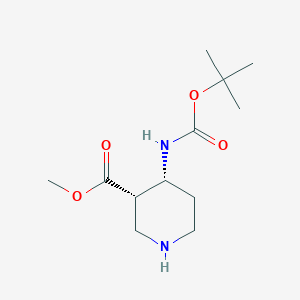

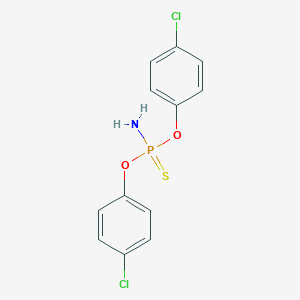

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

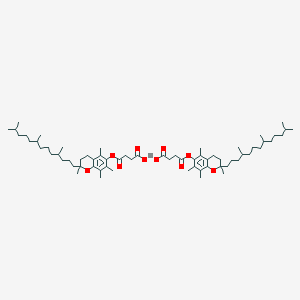

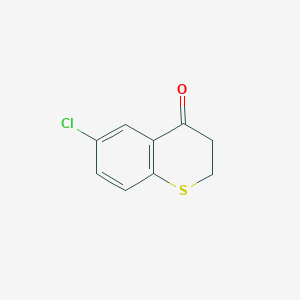

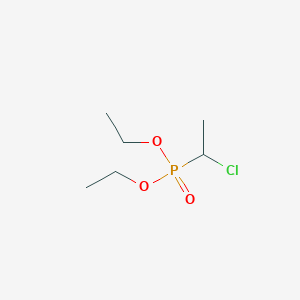

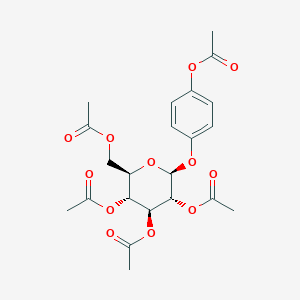

Feasible Synthetic Routes

Q1: What is the significance of 5-amino-4-hydroxyhexanoic acid derivatives in medicinal chemistry?

A: 5-amino-4-hydroxyhexanoic acid derivatives have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) protease. [] This enzyme plays a crucial role in the viral replication cycle of HIV, making its inhibition a key target for antiretroviral therapies.

Q2: How does the structure of 5-amino-4-hydroxyhexanoic acid derivatives influence their activity against HIV-1 protease?

A: While specific structure-activity relationships haven't been detailed in the provided abstracts, research suggests that modifications to the 5-amino and 4-hydroxy substituents, as well as the nature of the N-terminal protecting group, significantly impact the inhibitory activity of these compounds. [] Further research is needed to fully elucidate these relationships and optimize their efficacy.

Q3: Beyond HIV-1 protease inhibition, are there other biological activities associated with 4-hydroxyhexanoic acid derivatives?

A: Yes, research has identified erysulfone and erysulfoxide, two sulfur-containing lactone derivatives of 4-hydroxyhexanoic acid, as constituents of Erysimum inconspicuum fruits. [] Extracts from these fruits exhibited cytotoxic activity against the KB cell line (a human oral cancer cell line) and some activity against P-388 lymphocytic leukemia in vivo. [] This suggests potential applications in cancer research.

Q4: 4-Hydroxyhexanoic acid has been identified as a component of polyhydroxyalkanoic acids (PHAs). What is the significance of this finding?

A: The identification of 4-hydroxyhexanoic acid in PHAs expands the known monomer diversity of these biopolymers. [, ] This discovery contributes to our understanding of the biosynthetic pathways of PHAs and opens avenues for tailoring their properties through the incorporation of novel monomers.

Q5: Are there methods for distinguishing the stereoisomers of 4-hydroxyhexanoic acid derivatives?

A: Yes, chiral high-performance liquid chromatography (HPLC) using a Chiraspher column has successfully separated the enantiomers of solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) and solerole (4,5-dihydroxyhexanoic acid γ-lactone). [] Additionally, the absolute configurations of 4,5-dihydroxyhexanoic acid γ-lactones have been determined using 1H-NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, following Mosher's method. []

Q6: Can enantiopure forms of β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids be synthesized from 4-hydroxyhexanoic acid?

A: While the provided research doesn't directly utilize 4-hydroxyhexanoic acid for this purpose, it highlights a method to synthesize enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acid derivatives from L-aspartic acid. [] This approach showcases the versatility of amino acid derivatives like 4-hydroxyhexanoic acid as building blocks for the stereocontrolled synthesis of important chiral molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silane](/img/structure/B87712.png)

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)